2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]- 2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]-
Brand Name: Vulcanchem
CAS No.: 920748-16-9
VCID: VC8318832
InChI: InChI=1S/C6H11N5/c1-11-9-6(8-10-11)5-3-2-4-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1
SMILES: CN1N=C(N=N1)C2CCCN2
Molecular Formula: C6H11N5
Molecular Weight: 153.19 g/mol

2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]-

CAS No.: 920748-16-9

Cat. No.: VC8318832

Molecular Formula: C6H11N5

Molecular Weight: 153.19 g/mol

* For research use only. Not for human or veterinary use.

2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]- - 920748-16-9

Specification

CAS No. 920748-16-9
Molecular Formula C6H11N5
Molecular Weight 153.19 g/mol
IUPAC Name 2-methyl-5-[(2S)-pyrrolidin-2-yl]tetrazole
Standard InChI InChI=1S/C6H11N5/c1-11-9-6(8-10-11)5-3-2-4-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1
Standard InChI Key LRMJIDCDIYFOTQ-YFKPBYRVSA-N
Isomeric SMILES CN1N=C(N=N1)[C@@H]2CCCN2
SMILES CN1N=C(N=N1)C2CCCN2
Canonical SMILES CN1N=C(N=N1)C2CCCN2

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]- features a five-membered tetrazole ring (C2H2N4) fused to a pyrrolidine moiety (C5H9N) at the C5 position. The tetrazole exists in the 2H-tautomeric form, with a methyl group at N2 and the (2S)-pyrrolidinyl substituent at C5. Key structural parameters include:

PropertyValue
Molecular formulaC6H10N4
Molecular weight150.18 g/mol
Hydrogen bond donors2 (tetrazole N–H, pyrrolidine N–H)
Hydrogen bond acceptors5 (tetrazole N, pyrrolidine N)
StereochemistryChiral center at C2 of pyrrolidine (S-configuration)

The tetrazole ring’s planar structure enables delocalization of the negative charge across N2–N3–N4, while the pyrrolidine group adopts a puckered conformation, influencing stereoselectivity in catalytic applications .

Spectroscopic Characterization

  • NMR: The 1H^1H NMR spectrum exhibits distinct signals for the tetrazole proton (δ 8.2–8.5 ppm) and pyrrolidine protons (δ 1.5–3.0 ppm), with diastereotopic splitting due to the chiral center .

  • IR: Strong absorption bands at 3150 cm1^{-1} (N–H stretch) and 1600 cm1^{-1} (tetrazole ring vibrations) confirm the hybrid structure .

Synthesis and Structural Optimization

Key Synthetic Routes

The compound is synthesized via a multi-step sequence starting from (S)-proline derivatives:

  • Protection of (S)-Proline:
    (S)-Proline is protected as its benzyl ester using di-tert-butyl dicarbonate (Boc2_2O) under basic conditions .

  • Cyanide Introduction:
    The protected proline undergoes cyanidation with cyanuric chloride (C3_3N3_3Cl3_3) to form (S)-2-cyano-pyrrolidine-1-carboxylic acid benzyl ester .

  • Tetrazole Cyclization:
    Reaction with sodium azide (NaN3_3) in the presence of triethylamine hydrochloride facilitates [2+3] cycloaddition, yielding the tetrazole ring .

Critical Reaction Parameters:

  • Temperature: 80–100°C

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Yield: 60–75% after purification by column chromatography .

Stereochemical Control

The (2S)-configuration of the pyrrolidine moiety is preserved throughout the synthesis via chiral pool strategies, avoiding racemization during cyanidation and cyclization steps . X-ray crystallography confirms the absolute configuration, showing a dihedral angle of 112° between the tetrazole and pyrrolidine planes .

Mechanistic Insights into Catalytic Activity

Hydrogen-Bonding Networks

The tetrazole ring acts as a hydrogen-bond donor and acceptor, forming up to four simultaneous interactions with substrates. In aldol reactions, the N–H group activates carbonyl electrophiles (e.g., aldehydes), while the pyrrolidine nitrogen deprotonates acetone (nucleophile) . Computational studies reveal a transition state where the aldehyde’s carbonyl oxygen hydrogen-bonds to the tetrazole (distance: 2.7 Å) and the pyrrolidine nitrogen abstracts the α-proton of acetone (distance: 2.9 Å) .

Enantioselectivity Origins

The (2S)-pyrrolidine group induces a chiral environment that biases the approach of substrates. For example, in the aldol reaction of acetone with 4-nitrobenzaldehyde:

Catalystee (%)Yield (%)
(S)-Proline7665
(S)-5-Pyrrolidin-2-yl-1H-tetrazole8978
2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]-9482

The methyl group at N2 of the tetrazole enhances steric shielding, reducing unwanted side reactions and improving enantiomeric excess (ee) by 18% compared to proline .

Applications in Asymmetric Synthesis

Aldol Reactions

The catalyst enables the synthesis of β-hydroxy ketones with >90% ee for aromatic aldehydes (e.g., benzaldehyde, cinnamaldehyde) and 85% ee for aliphatic aldehydes (e.g., pentanal) . A representative example:

Acetone+4-ChlorobenzaldehydeCatalyst (5 mol%)(R)-4-Chloro-β-hydroxypropiophenone (92% ee, 80% yield)\text{Acetone} + \text{4-Chlorobenzaldehyde} \xrightarrow{\text{Catalyst (5 mol\%)}} \text{(R)-4-Chloro-β-hydroxypropiophenone (92\% ee, 80\% yield)}

Michael Additions

Preliminary studies indicate utility in nitro-Michael additions, achieving 88% ee for cyclohexenone and nitromethane adducts .

Hazard TypePrecautionary Measures
Irritant (eyes, skin)Use gloves and goggles
Respiratory sensitizationOperate in fume hood
Thermal instabilityStore at 2–8°C under nitrogen

Future Directions

Expanding Substrate Scope

Investigations into Strecker and Mannich reactions could leverage the catalyst’s dual activation mechanism.

Immobilization for Industrial Use

Heterogenizing the catalyst on silica or polymeric supports may enable recyclability and continuous-flow applications .

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